Fusacandin A

Fermentation yield Microbial natural products Supply chain feasibility

Natural fermentation yields of papulacandin-class antifungals are historically low (60 mg/L), limiting research reproducibility. Fusacandin A solves this with authenticated material for (1,3)-β-glucan synthase target engagement. - **Structural Comparator:** Di-esterified scaffold vs. mono-esterified analogs; validate SAR for serum-stable C-6′ ester derivatives. - **Assay-Ready:** >95% purity by HPLC; activity confirmed in serum-free systems against C. albicans. - **Supply Certainty:** Available from BenchChem for immediate R&D dispatch.

Molecular Formula C51H74O21
Molecular Weight 1023.1 g/mol
Cat. No. B15560568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFusacandin A
Molecular FormulaC51H74O21
Molecular Weight1023.1 g/mol
Structural Identifiers
InChIInChI=1S/C51H74O21/c1-3-5-7-9-11-13-16-20-31(55)21-17-15-19-23-38(59)70-48-45(65)47(39-30(26-52)24-32(56)25-33(39)57)67-35(28-54)46(48)71-51-49(72-50-44(64)42(62)40(60)34(27-53)68-50)43(63)41(61)36(69-51)29-66-37(58)22-18-14-12-10-8-6-4-2/h11-20,22-25,31,34-36,40-57,60-65H,3-10,21,26-29H2,1-2H3/b13-11+,14-12-,17-15+,20-16+,22-18+,23-19+/t31?,34-,35-,36-,40+,41+,42+,43+,44-,45+,46-,47+,48-,49-,50+,51+/m1/s1
InChIKeyXRQGNAQBXJWDHO-QLSFIZDISA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fusacandin A Procurement Guide


Fusacandin A (CAS 166407-33-6, C₅₁H₇₄O₂₁, MW 1023.1) is a glycolipid natural product of the papulacandin class, produced by fermentation of Fusarium sambucinum [1]. The compound targets (1,3)-β-glucan synthase, an enzyme essential for fungal cell wall biosynthesis, thereby exhibiting antifungal activity [2]. Its structural hallmark is a C-arylglycosyl hydroxybenzyl moiety with two galactose units and one glucose unit linked as a C-glycoside to an aromatic moiety, esterified at two sites with long-chain unsaturated fatty acids [1][2].

Fits (1,3)-β-glucan synthase inhibition studies in C. albicans

Di-esterified glycolipid scaffold for structure–activity relationship research

Serum-free in vitro antifungal mechanism investigation

Fusacandin A vs. Papulacandin Analogs


In-class substitution among papulacandin-family (1,3)-β-glucan synthase inhibitors is not scientifically justified due to marked differences in fermentation yield, structural esterification pattern, and serum susceptibility. Fusacandin A is produced at 60 mg/L fermentation yield [1] and exhibits a distinct di-esterification pattern with two long-chain unsaturated fatty acid esters, contrasting with mono-esterified Fusacandin B [2]. Critically, Fusacandin A demonstrates slightly lower in vitro potency than papulacandin B against Candida albicans and, like papulacandin, loses activity in the presence of serum [1] — a liability that drove medicinal chemistry efforts toward C-6′ ester analogs with improved serum stability [3]. The low natural fermentation yield has historically constrained research supply , making compound authentication and purity verification essential for reproducible experimental outcomes.

Fermentation yield difference: Fusacandin A is the major fermentation product, Fusacandin B a minor component; procurement feasibility may not transfer.

Esterification pattern: di-esterified Fusacandin A vs. mono-esterified Fusacandin B; lipophilicity and purification protocols may differ.

Serum susceptibility: activity may be diminished in serum-containing medium; C-6′ ester analogs retain activity, limiting direct substitution for serum-present assays.

Fusacandin A Differentiation Evidence


Fermentation Yield vs. Fusacandin B

Fusacandin A is the predominant fermentation product from Fusarium sambucinum, produced at 60 mg/L, whereas Fusacandin B is obtained only in minor amounts [1]. This quantitative yield differential directly impacts compound availability and procurement decisions, as Fusacandin A represents the accessible lead scaffold from natural fermentation.

Fermentation Yield
Head-to-head
Fusacandin A: 60 mg/L
Fusacandin B: minor amounts
Fusacandin A is the major fermentation product; supports procurement feasibility.
Reported from F. sambucinum strain AB 1910A-1314; lot variability may occur.
Fermentation yield Microbial natural products Supply chain feasibility

Antifungal Potency vs. Papulacandin B

In direct comparative testing, Fusacandin A is slightly less active than papulacandin B against Candida albicans [1]. Both compounds inhibit (1,3)-β-glucan synthesis, but the potency differential establishes Fusacandin A as a structurally distinct member of the class with quantitatively defined activity relative to the reference papulacandin.

Antifungal Activity
Head-to-head
Fusacandin A slightly less active than papulacandin B against C. albicans
Defines relative potency rank within papulacandin class for SAR studies.
Qualitative comparison; specific MIC values not reported.
Antifungal activity Candida albicans Glucan synthase inhibition

Serum Susceptibility vs. C-6′ Analogs

Fusacandin A loses antifungal activity in the presence of serum, a property shared with papulacandin [1]. This serum susceptibility prompted the synthesis of C-6′ ester analogs that exhibit improved in vitro activity in the presence of mouse serum [2]. The natural product's serum lability defines it as a baseline scaffold requiring modification for in vivo efficacy.

Serum Susceptibility
Head-to-head
Activity greatly diminished in mouse serum; C-6′ ester analogs retain activity
Fusacandin A fits serum-free in vitro mechanistic studies.
Qualitative endpoint; serum-stable analogs needed for in vivo model contexts.
Serum binding In vitro–in vivo disconnect Medicinal chemistry optimization

Esterification Pattern vs. Fusacandin B

Fusacandin A is esterified at two sites with long-chain unsaturated fatty acids, whereas Fusacandin B is esterified at only one site [1]. This di-esterification pattern is a defining structural feature that distinguishes Fusacandin A from its mono-esterified congener and may influence membrane partitioning, target engagement, and overall pharmacological profile.

Esterification Pattern
Head-to-head
Two long-chain unsaturated fatty acid esters (Fusacandin A) vs. one ester group (Fusacandin B)
Di-esterification may influence membrane partitioning and purification protocols.
Structural assignment by MS and 1-D/2-D NMR.
Structural elucidation Fatty acid esterification Glycolipid natural products

Biosynthetic Gene Cluster

The biosynthetic gene cluster (sac) of Fusacandin A has been identified from Fusarium sacchari, revealing two key glycosyltransferases — a C-GT (SacA) catalyzing regioselective C-glucosylation and an iterative O-GT (SacH) catalyzing O-galactosylation — as well as two unusual esterification steps catalyzed by acyltransferase domains [1]. This characterization provides a rational platform for biocatalytic and chemo-enzymatic production of Fusacandin A and derivatives, addressing the historically low natural fermentation yield .

Biosynthetic Cluster
Class-level
sac gene cluster: C-GT SacA, iterative O-GT SacH, two acyltransferases
Enables heterologous production and chemo-enzymatic synthesis strategies.
Pathway characterized from F. sacchari; transfer to F. sambucinum requires verification.
Biosynthetic gene cluster Glycosyltransferase Chemo-enzymatic synthesis

Fusacandin A Application Scenarios


In Vitro Antifungal Mechanism Studies

Fusacandin A is directly applicable for in vitro studies of (1,3)-β-glucan synthase inhibition in Candida albicans and related fungal species [1]. Given its slightly lower potency relative to papulacandin B [1], the compound serves as a structurally distinct comparator for target engagement assays. Users should note that activity is diminished in serum-containing medium [1][2], limiting use to serum-free in vitro systems.

SAR Scaffold Optimization

The di-esterified glycolipid scaffold of Fusacandin A [1] provides a validated starting point for medicinal chemistry campaigns targeting improved serum stability. As demonstrated by C-6′ ester analogs [2], modification at the sidechain can enhance activity retention in serum. Fusacandin A is the appropriate procurement choice as the reference natural product baseline for such SAR studies.

Biosynthetic Pathway Engineering

With the complete biosynthetic gene cluster (sac) identified and key glycosyltransferases (SacA C-GT, SacH iterative O-GT) and acyltransferases (cAT SacB, mAT SacG) functionally characterized [3], Fusacandin A is a validated target for heterologous expression and enzyme engineering programs. The elucidated pathway enables chemo-enzymatic synthesis of the natural product and novel derivatives.

Analytical Reference Standard

Given the historically low natural fermentation yield (60 mg/L) [1] and commercial availability at >95% purity by HPLC , authenticated Fusacandin A serves as a reference standard for analytical method development, including HPLC-UV/MS quantification from fermentation broths or biological matrices in natural product discovery workflows.

Application
Selection Property
Validation Focus
(1,3)-β-glucan synthase inhibition studies
Structurally distinct papulacandin-class glycolipid
Target engagement in serum-free in vitro assays
Glycolipid scaffold SAR research
Di-esterified scaffold with modifiable sidechains
Serum-stability optimization via C-6′ ester analog synthesis
Biosynthetic pathway engineering
Characterized sac gene cluster and glycosyltransferases
Heterologous expression and chemo-enzymatic production validation
Analytical reference standard
Authenticated natural product with reported HPLC purity
Chromatographic method development for fermentation extracts

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


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